molecular formula C19H24N4O5 B14963979 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B14963979
M. Wt: 388.4 g/mol
InChI Key: KXGLVPHUCLTKHN-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[4-(Methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

Compared to these similar compounds, 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H24N4O5/c1-26-13-15-11-18(25)23(19(21-15)22-6-8-28-9-7-22)12-17(24)20-14-4-3-5-16(10-14)27-2/h3-5,10-11H,6-9,12-13H2,1-2H3,(H,20,24)

InChI Key

KXGLVPHUCLTKHN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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